MFCD18312477
Overview
Description
The compound identified as “MFCD18312477” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312477” involves multiple steps, each requiring specific conditions to ensure the desired product’s purity and yield. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored, and reaction conditions such as temperature, pressure, and pH are optimized to achieve the best results.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Industrial production also incorporates advanced techniques such as automated monitoring and control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312477” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
“MFCD18312477” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: “this compound” is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of “MFCD18312477” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.
Biological Activity
MFCD18312477 is a compound categorized within the class of methoxyfuranocoumarins (MFCs), which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant data tables and research findings.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different bacterial strains:
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Escherichia coli | 6.72 | Strongly inhibited growth |
Staphylococcus aureus | 6.63 | Strongly inhibited growth |
Micrococcus luteus | 25 | Moderate inhibition |
Shigella sonnei | 25 | Moderate inhibition |
In a study evaluating the antimicrobial activity of various MFCs, this compound was found to be particularly effective against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .
2. Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been demonstrated through in vivo studies. The compound significantly inhibited carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.
Time (h) | Inhibition (%) |
---|---|
1 | 94.69 |
2 | 89.66 |
3 | 87.83 |
These results indicate that this compound can effectively reduce inflammation, making it a candidate for further therapeutic development .
3. Antioxidant Potential
This compound has shown promising antioxidant activity, measured through various assays:
- DPPH Scavenging Activity : EC50 = 45.24 µM
- ABTS Scavenging Activity : EC50 = 17.86 µM
These values suggest that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress .
4. Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies showed that it affects the PI3K/AKT signaling pathway, leading to reduced cell viability in neuroblastoma and colon cancer cells.
- Induction of Apoptosis : Activation of caspases (caspase-3, -8, and -9).
- Regulation of Bcl-2 Family Proteins : Decreased expression of Bcl-2 and increased expression of Bax.
This mechanism highlights the potential of this compound as an adjuvant in cancer therapies .
Case Study: In Vivo Anti-Inflammatory Effects
In a controlled study involving rats subjected to inflammation via carrageenan injection, administration of this compound resulted in significant reduction in paw swelling compared to control groups, reinforcing its potential for treating inflammatory conditions .
Case Study: Antimicrobial Efficacy
A series of experiments conducted on clinical isolates revealed that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .
Properties
IUPAC Name |
methyl 2-chloro-4-(2-oxo-1H-pyridin-3-yl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-4-8(7-11(10)14)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPGEZHXBWAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683186 | |
Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-17-3 | |
Record name | Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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